Hexanoic acid, 3,5,5-trimethyl-, lead salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexanoic acid, 3,5,5-trimethyl-, lead salt is a chemical compound with the molecular formula C9H19O2Pb. It is a lead salt derivative of 3,5,5-trimethylhexanoic acid. This compound is known for its applications in various industrial processes and scientific research due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of hexanoic acid, 3,5,5-trimethyl-, lead salt typically involves the reaction of 3,5,5-trimethylhexanoic acid with a lead-containing reagent. One common method is the reaction of 3,5,5-trimethylhexanoic acid with lead(II) oxide or lead(II) acetate under controlled conditions. The reaction is usually carried out in an organic solvent such as toluene or ethanol, and the mixture is heated to facilitate the formation of the lead salt .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and precise control of temperature and pressure are common practices in industrial production .
Analyse Chemischer Reaktionen
Types of Reactions
Hexanoic acid, 3,5,5-trimethyl-, lead salt can undergo various chemical reactions, including:
Oxidation: The lead salt can be oxidized to form lead oxides and other oxidation products.
Reduction: Reduction reactions can convert the lead salt back to its metallic lead form.
Substitution: The lead ion in the compound can be substituted with other metal ions through exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Metal salts like sodium chloride or potassium nitrate can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lead oxides, while reduction can produce metallic lead .
Wissenschaftliche Forschungsanwendungen
Hexanoic acid, 3,5,5-trimethyl-, lead salt has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical synthesis processes.
Biology: The compound is studied for its potential effects on biological systems, particularly in toxicology research.
Medicine: Research is ongoing to explore its potential therapeutic applications, although its toxicity limits its use.
Industry: It is used in the production of certain types of coatings, lubricants, and plasticizers
Wirkmechanismus
The mechanism of action of hexanoic acid, 3,5,5-trimethyl-, lead salt involves its interaction with cellular components. The lead ion can bind to proteins and enzymes, disrupting their normal function. This can lead to cellular toxicity and oxidative stress. The compound’s effects are mediated through pathways involving oxidative damage and inhibition of enzyme activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexanoic acid, 3,5,5-trimethyl-: The parent compound without the lead ion.
Hexanoic acid, 3,5,5-trimethyl-, tetradec-5-yl ester: An ester derivative with different chemical properties.
Hexanoic acid, 3,5,5-trimethyl-, hexadecyl ester: Another ester derivative used in different applications.
Uniqueness
Hexanoic acid, 3,5,5-trimethyl-, lead salt is unique due to the presence of the lead ion, which imparts distinct chemical and physical properties. Its toxicity and ability to undergo specific chemical reactions make it valuable for certain industrial and research applications .
Eigenschaften
CAS-Nummer |
35837-70-8 |
---|---|
Molekularformel |
C18H34O4Pb |
Molekulargewicht |
521 g/mol |
IUPAC-Name |
lead(2+);3,5,5-trimethylhexanoate |
InChI |
InChI=1S/2C9H18O2.Pb/c2*1-7(5-8(10)11)6-9(2,3)4;/h2*7H,5-6H2,1-4H3,(H,10,11);/q;;+2/p-2 |
InChI-Schlüssel |
HHCUBIIYLQMHJR-UHFFFAOYSA-L |
Kanonische SMILES |
CC(CC(=O)[O-])CC(C)(C)C.CC(CC(=O)[O-])CC(C)(C)C.[Pb+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.